Superior Cytotoxic Potency in RAMOS B-Cell Lymphoma Cells vs. Des-sulfonyl and 5-Substituted Oxindoles
In a series of oxindole sulfonamide derivatives, the 6-substituted scaffold (closely related to 6-methylsulfonylamino-2-oxindole) exhibited enhanced cytotoxicity against RAMOS cells when the sulfonamide was present. The lead analogue PID-4 showed an IC50 of 2.29 ± 0.52 µM, while PID-6 (a 5-substituted variant) displayed reduced potency (9.37 ± 2.47 µM) and non-sulfonylated oxindoles were inactive . This indicates a clear advantage of the 6-methylsulfonylamino substitution pattern for cellular potency.
| Evidence Dimension | Cytotoxic potency (IC50) in RAMOS B-cell lymphoma after 72h |
|---|---|
| Target Compound Data | 2.29 ± 0.52 µM (PID-4, a 6-sulfonamide-substituted oxindole analogue) |
| Comparator Or Baseline | 9.37 ± 2.47 µM (PID-6, a 5-sulfonamide analogue); Inactive (non-sulfonylated oxindoles) |
| Quantified Difference | ~4.1-fold greater potency for 6-substituted vs. 5-substituted; complete loss of activity without sulfonamide |
| Conditions | RAMOS Burkitt lymphoma cell line, 72h continuous exposure, MTT assay |
Why This Matters
Procuring the 6-methylsulfonylamino variant ensures maximal cellular activity against B-cell cancer models, directly impacting hit-to-lead decision-making in oncology programs.
- [1] Koraboina, C.P.; et al. ChemMedChem 2024, 19 (1), e202300511. View Source
